
N-(4-Benzyloxybenzylidene)-3,4-xylidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Benzyloxybenzylidene)-3,4-xylidine, also known as BBDX, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. BBDX is a yellow crystalline powder with a molecular formula of C28H25NO and a molecular weight of 395.5 g/mol.
作用機序
The mechanism of action of N-(4-Benzyloxybenzylidene)-3,4-xylidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. N-(4-Benzyloxybenzylidene)-3,4-xylidine has been found to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes, including cell growth and division. N-(4-Benzyloxybenzylidene)-3,4-xylidine has also been found to bind to certain receptors, such as the estrogen receptor, and modulate their activity.
Biochemical and Physiological Effects:
N-(4-Benzyloxybenzylidene)-3,4-xylidine has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N-(4-Benzyloxybenzylidene)-3,4-xylidine can induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. N-(4-Benzyloxybenzylidene)-3,4-xylidine has also been found to inhibit the growth of bacterial cells by disrupting their cell membrane and DNA replication. In vivo studies have shown that N-(4-Benzyloxybenzylidene)-3,4-xylidine can reduce tumor growth and metastasis in animal models of breast cancer.
実験室実験の利点と制限
One of the main advantages of using N-(4-Benzyloxybenzylidene)-3,4-xylidine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(4-Benzyloxybenzylidene)-3,4-xylidine is also relatively easy to synthesize and purify, making it accessible to researchers with limited resources. However, one limitation of using N-(4-Benzyloxybenzylidene)-3,4-xylidine in lab experiments is its potential toxicity, especially at high concentrations. Therefore, careful dose-response studies and safety evaluations are necessary before using N-(4-Benzyloxybenzylidene)-3,4-xylidine in biological assays.
将来の方向性
There are several future directions for research on N-(4-Benzyloxybenzylidene)-3,4-xylidine, including:
1. Investigating the molecular targets and signaling pathways involved in the anticancer and antibacterial activities of N-(4-Benzyloxybenzylidene)-3,4-xylidine.
2. Developing new synthetic routes and derivatives of N-(4-Benzyloxybenzylidene)-3,4-xylidine with improved properties and activities.
3. Exploring the potential applications of N-(4-Benzyloxybenzylidene)-3,4-xylidine in other fields, such as energy storage and conversion.
4. Conducting in vivo studies to evaluate the safety and efficacy of N-(4-Benzyloxybenzylidene)-3,4-xylidine as a therapeutic agent for cancer and bacterial infections.
5. Collaborating with other researchers to investigate the synergistic effects of N-(4-Benzyloxybenzylidene)-3,4-xylidine with other drugs or therapies.
Conclusion:
In summary, N-(4-Benzyloxybenzylidene)-3,4-xylidine is a chemical compound that has been the subject of scientific research for its potential applications in various fields. N-(4-Benzyloxybenzylidene)-3,4-xylidine can be synthesized through a condensation reaction between 4-benzyloxybenzaldehyde and 3,4-xylidine and has been studied for its potential anticancer and antibacterial activities. The mechanism of action of N-(4-Benzyloxybenzylidene)-3,4-xylidine involves the inhibition of certain enzymes and receptors in cells, and its biochemical and physiological effects depend on the concentration and duration of exposure. N-(4-Benzyloxybenzylidene)-3,4-xylidine has advantages and limitations for lab experiments, and there are several future directions for research on N-(4-Benzyloxybenzylidene)-3,4-xylidine, including investigating its molecular targets and signaling pathways, developing new derivatives, exploring its potential applications, and conducting in vivo studies.
合成法
N-(4-Benzyloxybenzylidene)-3,4-xylidine can be synthesized through a condensation reaction between 4-benzyloxybenzaldehyde and 3,4-xylidine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place in anhydrous ethanol and is carried out under reflux for several hours. The resulting product is then purified by recrystallization from ethanol to obtain N-(4-Benzyloxybenzylidene)-3,4-xylidine in high yield and purity.
科学的研究の応用
N-(4-Benzyloxybenzylidene)-3,4-xylidine has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, N-(4-Benzyloxybenzylidene)-3,4-xylidine has been used as a building block for the synthesis of organic semiconductors with high charge mobility and stability. In optoelectronics, N-(4-Benzyloxybenzylidene)-3,4-xylidine has been used as a fluorescent dye for the detection of biomolecules and as a photosensitizer for the generation of singlet oxygen. In biomedical research, N-(4-Benzyloxybenzylidene)-3,4-xylidine has been studied for its potential anticancer and antibacterial activities.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-17-8-11-21(14-18(17)2)23-15-19-9-12-22(13-10-19)24-16-20-6-4-3-5-7-20/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJAFLAEIGUKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(4-phenylmethoxyphenyl)methanimine | |
CAS RN |
70627-45-1 |
Source


|
| Record name | N-(4-BENZYLOXYBENZYLIDENE)-3,4-XYLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

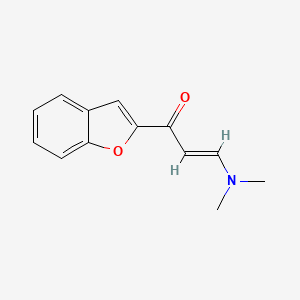
![{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol](/img/structure/B2552607.png)
![tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate](/img/structure/B2552609.png)
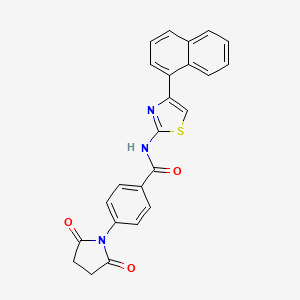
![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2552611.png)
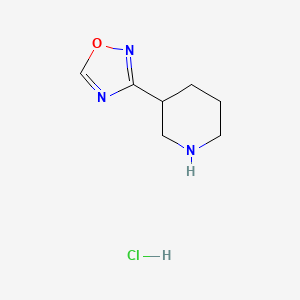

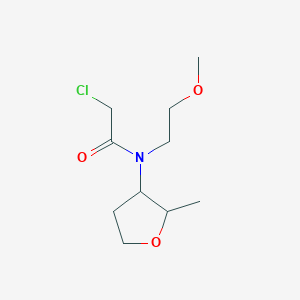

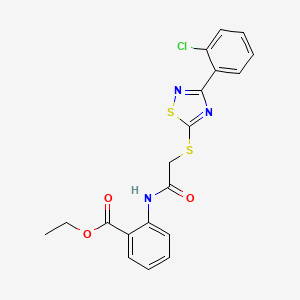
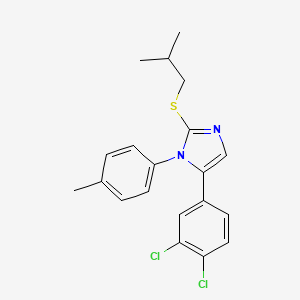
![3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide](/img/structure/B2552625.png)
![1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one](/img/structure/B2552628.png)
![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)